REACTION_CXSMILES
|
[OH:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:3].O.[N+]([O-])([O-])=O.[Ag+:18]>C(OCCCC)(=O)C>[O-:3][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:1].[Ag+:18] |f:2.3,5.6|
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
aqueous solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCCCCCCC
|
Name
|
silver ion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to form an emulsion
|
Type
|
ADDITION
|
Details
|
was added to the above emulsion over a 30 second period in order
|
Duration
|
30 s
|
Type
|
CUSTOM
|
Details
|
After the removal of an aqueous phase
|
Type
|
ADDITION
|
Details
|
a silver caprate-containing butyl acetate phase
|
Type
|
ADDITION
|
Details
|
was dispersed into 120 g of isopropanol solution
|
Type
|
ADDITION
|
Details
|
containing 15 weight percent of polyvinyl butyral
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]C(=O)CCCCCCCCC.[Ag+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |